Sclerotiorin

Vue d'ensemble

Description

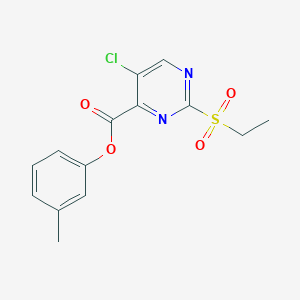

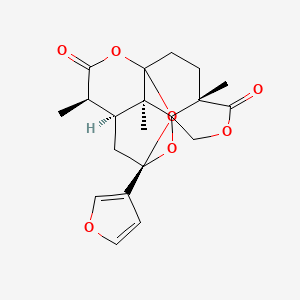

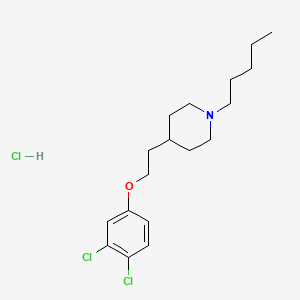

La sclérotiorine est un métabolite secondaire chloré appartenant à la sous-classe des azaphilones des polykétides. C'est un pigment fongique qui varie du jaune à l'orange en passant par le rouge et a été obtenu pour la première fois à partir de Penicillium sclerotiorum par Curtin et Reilly en 1940 . La sclérotiorine présente une variété d'activités biologiques, notamment des propriétés antimicrobiennes, antioxydantes, anti-inflammatoires, antidiabétiques, anti-Alzheimer et antivirales .

Mécanisme D'action

Target of Action

Sclerotiorin, a chlorinated secondary metabolite of the azaphilone subclass of polyketides, is known for its wide range of biological activities . It has been found to inhibit COX-2, a key enzyme involved in inflammation and pain . Additionally, it has been suggested to interact with other targets, contributing to its anti-diabetes, antioxidant, anti-inflammatory, anti-Alzheimer, antiviral, and antimicrobial activities .

Mode of Action

This compound interacts with its targets, such as COX-2, to exert its biological effects This can irreversibly affect the functions of these biomolecules or regulate cellular signaling pathways .

Biochemical Pathways

This compound is produced by fungi of the genus Penicillium, specifically those in the Sclerotiora section . The biosynthesis of this compound involves a cluster of putative biosynthetic genes responsible for the production of this compound-like metabolites . The knockout of certain genes in this cluster resulted in the termination of the biosynthesis of this compound-like metabolites .

Pharmacokinetics

Its potential use in pharmaceutical and food industries suggests that it may have suitable bioavailability

Result of Action

The interaction of this compound with its targets leads to a variety of molecular and cellular effects. For instance, its inhibition of COX-2 can lead to anti-inflammatory effects . Moreover, its potential interactions with other biomolecules can lead to antioxidant, anti-diabetes, anti-Alzheimer, antiviral, and antimicrobial effects .

Action Environment

The production of this compound can be influenced by environmental factors. For example, the optimal supplementation of Penicillium sclerotiorum culture extracts has been shown to enhance the production of this compound . Furthermore, the presence of certain signaling molecules in the culture extract of P. sclerotiorum has been suggested to enhance the production of this compound .

Analyse Biochimique

Biochemical Properties

Sclerotiorin interacts with various enzymes, proteins, and other biomoleculesIt is known that this compound is involved in the biosynthesis of Penicillium meliponae .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function, including cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these interactions and their effects at the molecular level are still being researched.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La sclérotiorine peut être semi-synthétisée par une réaction en une étape avec des rendements élevés (jusqu'à 80 %). Les structures de ces dérivés sont établies par des méthodes spectroscopiques approfondies et par analyse de diffraction des rayons X sur monocristal . Le processus de synthèse implique l'utilisation de diméthylsulfoxyde (DMSO) et d'eau de mer fraîche pour la dilution .

Méthodes de production industrielle : L'optimisation de la production de sclérotiorine peut être réalisée en utilisant la méthodologie des surfaces de réponse (RSM) dans des flacons agités et des bioréacteurs à cuve agitée. Le processus de production implique l'utilisation d'extraits de culture de Penicillium sclerotiorum, qui sont analysés par chromatographie sur couche mince (CCM) et par spectrométrie de masse en chromatographie gazeuse (GC-MS) afin d'identifier les molécules de signalisation potentielles impliquées dans l'amélioration de la production de sclérotiorine .

Analyse Des Réactions Chimiques

Types de réactions : La sclérotiorine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Elle présente une puissante activité antifouling contre le développement larvaire de la balane Balanus amphitrite .

Réactifs et conditions courants : La préparation de dérivés de sclérotiorine implique l'utilisation de réactifs tels que l'enzyme de lyse et la driselase dans un tampon phosphate . Les conditions réactionnelles incluent généralement l'utilisation de diméthylsulfoxyde (DMSO) et d'eau de mer fraîche pour la dilution .

Principaux produits formés : Les principaux produits formés à partir des réactions de la sclérotiorine comprennent les dérivés de la sclérotioramine, qui présentent une activité antifouling .

4. Applications de la recherche scientifique

La sclérotiorine a une large gamme d'applications de recherche scientifique, y compris son utilisation en chimie, en biologie, en médecine et dans l'industrie. Elle a été étudiée pour ses rôles potentiels dans diverses industries, notamment les industries pharmaceutique, alimentaire, agricole et cosmétique . La sclérotiorine présente une inhibition de la lipooxygénase, une réduction des taux de cholestérol et des propriétés anticancéreuses . Elle présente également un potentiel d'utilisation dans les industries pharmaceutiques et alimentaires .

5. Mécanisme d'action

La sclérotiorine exerce ses effets par l'intermédiaire de diverses cibles moléculaires et voies. C'est un inhibiteur de l'aldose réductase et un inhibiteur réversible de la lipooxygénase . Dans les cellules cancéreuses, la sclérotiorine induit l'apoptose par l'activation de BAX et la régulation négative de BCL-2, ce qui active davantage la caspase-3 clivée, provoquant l'apoptose des cellules cancéreuses . Elle inhibe également l'activité chaperonne de la Hsp90 sur le récepteur de la progestérone, l'aldose réductase, la lipooxygénase de soja-1 et la liaison gp120-CD4 .

Applications De Recherche Scientifique

Sclerotiorin has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. It has been studied for its potential roles in various industries, including pharmaceutical, food, agricultural, and cosmetic industries . This compound exhibits lipoxygenase inhibition, reduction of cholesterol levels, and anti-cancer properties . It also shows potential use in pharmaceutical as well as food industries .

Comparaison Avec Des Composés Similaires

La sclérotiorine est unique en raison de sa structure d'azaphilone chlorée et de sa large gamme d'activités biologiques. Des composés similaires comprennent le geumsanol B, le chlorogeumsanol B, la 7-désacétylisochromophilone VI, l'isochromophilone VI, l'ochrephilone et l'isorotiorine . Ces composés partagent des caractéristiques structurelles et des propriétés biologiques similaires, telles que des activités anti-inflammatoires, antibiotiques, antipaludiques, anti-Alzheimer, antidiabétiques et cytotoxiques .

Propriétés

IUPAC Name |

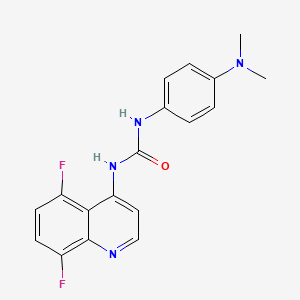

[(7R)-5-chloro-3-[(1E,3E,5S)-3,5-dimethylhepta-1,3-dienyl]-7-methyl-6,8-dioxoisochromen-7-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClO5/c1-6-12(2)9-13(3)7-8-15-10-16-17(11-26-15)19(24)21(5,27-14(4)23)20(25)18(16)22/h7-12H,6H2,1-5H3/b8-7+,13-9+/t12-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWJLTKXURNHVHE-UPWXJBBJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C=C(C)C=CC1=CC2=C(C(=O)C(C(=O)C2=CO1)(C)OC(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)/C=C(\C)/C=C/C1=CC2=C(C(=O)[C@](C(=O)C2=CO1)(C)OC(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101043739 | |

| Record name | Sclerotiorin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101043739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

549-23-5 | |

| Record name | Sclerotiorin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=549-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sclerotiorin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000549235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sclerotiorin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101043739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SCLEROTIORIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BA54VZ8Z50 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

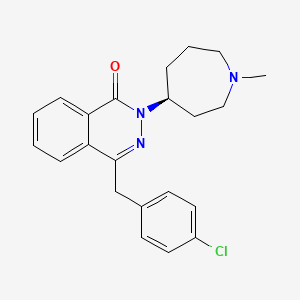

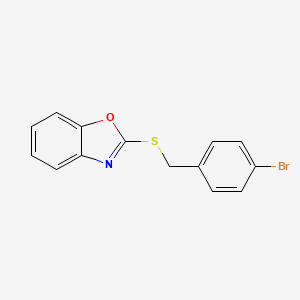

![N-[(2S)-3,3-dimethylbutan-2-yl]-2-phenyl-3-[(4-piperidin-1-ylpiperidin-1-yl)methyl]quinoline-4-carboxamide](/img/structure/B1681498.png)

![Benzamide, 3,4-dichloro-N-[(3S)-1-[[4-[3-(dimethylamino)propoxy]phenyl]methyl]-3-pyrrolidinyl]-](/img/structure/B1681500.png)